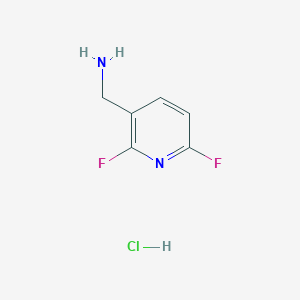

(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2253640-59-2 . It has a molecular weight of 180.58 . The compound is typically stored at -10 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is 1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is a powder . It is stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

The compound has been utilized in the synthesis of diiron(III) complexes, acting as a functional model for methane monooxygenases. These complexes have been explored for their catalytic efficiency in selective hydroxylation of alkanes, demonstrating significant potential in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Cellular Imaging and Photocytotoxicity

Research on iron(III) catecholates, where "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" serves as a building block, has demonstrated unprecedented photocytotoxicity in red light for cancer treatment. These complexes have been used for cellular imaging, showcasing the integration of diagnostic and therapeutic functions (Basu et al., 2014).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, related to "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride," have shown significant anticonvulsant activity. This suggests its potential utility in designing new therapeutic agents for epilepsy and other seizure disorders (Pandey & Srivastava, 2011).

Enhanced Cellular Uptake

Iron(III) complexes involving derivatives of "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" have shown enhanced cellular uptake and remarkable photocytotoxicity. This has implications for the development of targeted cancer therapies, highlighting the compound's role in medicinal chemistry (Basu et al., 2015).

Photophysical Properties

Studies involving the synthesis and characterization of polydentate ligands, where "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" acts as a precursor, have delved into photophysical behaviors. Such research aids in the development of materials with specific optical properties for applications in light-emitting devices and sensors (Li Ping-hua, 2010).

Polymer Synthesis

The compound has been instrumental in the synthesis of zinc(II) complexes that act as pre-catalysts for the production of polylactide, a biodegradable polymer. This application is crucial for the development of sustainable materials and eco-friendly manufacturing processes (Kwon, Nayab, & Jeong, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .

Eigenschaften

IUPAC Name |

(2,6-difluoropyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTQCXOKCRTQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)

![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)